N-(3-aminopropyl)-2-phenylethanesulfonamide;hydrochloride
Description
N-(3-aminopropyl)-2-phenylethanesulfonamide;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of an aminopropyl group attached to a phenylethanesulfonamide backbone, with a hydrochloride salt form. It is known for its stability and solubility in water and polar solvents, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-(3-aminopropyl)-2-phenylethanesulfonamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2S.ClH/c12-8-4-9-13-16(14,15)10-7-11-5-2-1-3-6-11;/h1-3,5-6,13H,4,7-10,12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJSMTJZNCAJFCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCS(=O)(=O)NCCCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-aminopropyl)-2-phenylethanesulfonamide;hydrochloride typically involves the reaction of 2-phenylethanesulfonyl chloride with 3-aminopropylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
N-(3-aminopropyl)-2-phenylethanesulfonamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aminopropyl group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
N-(3-aminopropyl)-2-phenylethanesulfonamide;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-aminopropyl)-2-phenylethanesulfonamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The aminopropyl group can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of enzyme activity. The phenylethanesulfonamide backbone provides structural stability and enhances binding affinity.
Comparison with Similar Compounds
Similar Compounds
- N-(3-aminopropyl)-methacrylamide hydrochloride
- N-(3-aminopropyl)-2-nitrobenzenamine
- 3-aminopropyltriethoxysilane
Uniqueness
N-(3-aminopropyl)-2-phenylethanesulfonamide;hydrochloride stands out due to its unique combination of an aminopropyl group and a phenylethanesulfonamide backbone, which imparts distinct chemical and biological properties. Its solubility in water and polar solvents, along with its stability, makes it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
